molecular formula C9H5N3 B15247725 Cinnoline-7-carbonitrile

Cinnoline-7-carbonitrile

Cat. No.: B15247725
M. Wt: 155.16 g/mol
InChI Key: BDWQNHWQCKHREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnoline-7-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the cinnoline family. Cinnolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a cinnoline ring with a cyano group attached at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cinnoline-7-carbonitrile can be achieved through various methods. One common approach involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate with nitroolefins in the presence of piperidine under controlled microwave irradiation . This method provides a convenient and efficient route to obtain polyfunctionally substituted cinnolines.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave-assisted reactions and other green chemistry approaches can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Cinnoline-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The cyano group at the 7th position can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents such as dioxane and bases like piperidine .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted cinnoline derivatives.

Scientific Research Applications

Cinnoline-7-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cinnoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Cinnoline-7-carbonitrile is structurally similar to other nitrogen-containing heterocycles, such as:

  • Quinoxalines
  • Quinazolines
  • Phthalazines

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the cyano group at the 7th position. This unique structure contributes to its distinct chemical reactivity and biological activities .

Properties

Molecular Formula

C9H5N3

Molecular Weight

155.16 g/mol

IUPAC Name

cinnoline-7-carbonitrile

InChI

InChI=1S/C9H5N3/c10-6-7-1-2-8-3-4-11-12-9(8)5-7/h1-5H

InChI Key

BDWQNHWQCKHREQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=N2)C#N

Origin of Product

United States

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